molecular formula C10H14O3 B2662884 2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 94142-97-9

2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B2662884
CAS RN: 94142-97-9
M. Wt: 182.219
InChI Key: OBTOTFRFNHOBQT-UHFFFAOYSA-N
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Description

Etidronic acid is a non-nitrogenous bisphosphonate used as a medication, detergent, water treatment, and cosmetic . It is used to strengthen bone, treat osteoporosis, and treat Paget’s disease of bone . It primarily reduces osteoclastic activity, which prevents bone resorption, and thus moves the bone resorption/formation equilibrium toward the formation side and hence makes bone stronger on the long run .


Synthesis Analysis

The production system of hydroxyethylidene diphosphonic acid (HEDP) is composed of a dropping system, a synthesizing system, and a rush steaming system . The reaction of 3-aminopropyltriethoxysilane with (1-hydroxyethylidene)diphosphonic acid in 96% ethanol results in the 3-hydroxy (ethoxy)silylpropylaminium salt of (1-hydroxyethylidene)diphosphonic acid .


Molecular Structure Analysis

The molecular formula of Etidronic acid is C2H8O7P2 . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

Etidronic acid, unlike other bisphosphonates, also prevents bone calcification . To prevent bone resorption without affecting too much bone calcification, etidronate must be administered only for a short time once in a while, for example for two weeks every 3 months .


Physical And Chemical Properties Analysis

Etidronic acid is an organophosphoric acid corrosion inhibitor . It can chelate with Fe, Cu, and Zn ions to form stable chelating compounds . HEDP can dissolve the oxidized materials on these metals’ surfaces .

Scientific Research Applications

Electrophilic Iodinating Agent

2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione is a novel electrophilic iodinating agent useful for selective iodination of electron-rich aromatics. Its mild nature enables the selective synthesis of α-iodinated carbonyl compounds from allylic alcohols (Martinez-Erro et al., 2017).

Hydrogen Bonding Research

Research on the hydrogen bonding of similar compounds like 4,4-dimethylcyclohexane-1,3-dione has shown the formation of hydrogen-bonded spiral chains. The study of these hydrogen bonds can lead to a deeper understanding of molecular interactions (Barnes, 1996).

Novel Compound Synthesis

Condensation with arylidene-2-naphthylarnines results in new 2,2-dimethyl-5-R-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-4-ones, demonstrating the compound's use in synthesizing novel chemical structures (Kozlov et al., 1996).

Synthesis of β-Triketones

A new route for synthesizing 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones as cyclic β-triketones has been developed, showcasing the compound's versatility in chemical synthesis (Kashani et al., 2016).

Amino Group Protecting Agent

Dimedone (5,5-dimethylcyclohexane-1,3-dione) has been used as a protecting agent for amino groups in peptide synthesis, highlighting its role in biochemistry and pharmacology (Halpern & James, 1964).

Fluorescent Chemosensor

Substituted aryl hydrazones of β-diketones, synthesized using 5,5-dimethylcyclohexane-1,3-dione, have been employed as chemosensors for detecting Co2+, showcasing its application in environmental and biological sensing (Subhasri & Anbuselvan, 2014).

Safety And Hazards

Etidronic acid may be corrosive to metals and cause serious eye damage . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Etidronic acid has a central and strategic role in intermediary metabolism . Structural analysis of this enzyme in species ranging from prokaryotes to higher eukaryotes has revealed significant evolutionary changes in structure and subunit composition that impart unique functional and regulatory properties to this complex .

properties

IUPAC Name

2-acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-6(11)9-7(12)4-10(2,3)5-8(9)13/h12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJDAMFZOHSRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00916293
Record name 2-Acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00916293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione

CAS RN

94142-97-9
Record name 2-Acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00916293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxyethylidene)-5,5-dimethyl-1,3-cyclohexanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
JT Blanchfield, I Toth - Peptide synthesis and applications, 2005 - Springer
The scientific literature is full of new small molecules and larger peptides identified as potential pharmaceutical agents for a variety of diseases. The majority of these compounds, …
Number of citations: 23 link.springer.com
ID Harwood - 2016 - era.ed.ac.uk
Interest in linear peptides and peptidomimetics experienced rapid growth within the pharmaceutical industry due to their ability to disrupt protein-protein interactions; and their ability to …
Number of citations: 4 era.ed.ac.uk
P Simerska, MP Christie, D Goodwin, FEC Jen… - Journal of Molecular …, 2013 - Elsevier
Glycosylation of therapeutic peptides has been reported to improve delivery and targeting of various vaccines and drugs to specific cells/tissues. However, chemical synthesis of …
Number of citations: 9 www.sciencedirect.com

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